2-Bromo-N-cyclopropyl-6-methylbenzamide
Description
Overview of the Benzamide (B126) Class in Organic and Medicinal Chemistry Research
The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom and a benzene (B151609) ring, is a cornerstone in the fields of organic and medicinal chemistry. Benzamide derivatives are recognized for their wide array of pharmacological activities, which has led to their extensive investigation and use in drug discovery and development. hyphadiscovery.comwalshmedicalmedia.com These compounds have demonstrated efficacy as antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular agents. walshmedicalmedia.comdrughunter.com
The versatility of the benzamide scaffold allows for the introduction of various substituents on both the benzene ring and the amide nitrogen, enabling the fine-tuning of their physicochemical and biological properties. This adaptability has made benzamides a privileged structure in the design of new therapeutic agents. elsevierpure.com The amide bond itself is a critical feature, contributing to the structural rigidity and hydrogen bonding capabilities of these molecules, which are often essential for their interaction with biological targets. nih.gov
Table 1: Selected Pharmacological Activities of Benzamide Derivatives
| Pharmacological Activity | Examples of Benzamide-Containing Drugs |
|---|---|
| Antipsychotic | Amisulpride, Sulpiride |
| Antiemetic | Metoclopramide, Alizapride |
| Antiarrhythmic | Procainamide |
Significance of Halogenated Benzamides and Cyclopropyl-Substituted Amides in Chemical Synthesis and Scaffold Design
The incorporation of halogen atoms and cyclopropyl (B3062369) groups into benzamide structures is a strategic approach frequently employed in medicinal chemistry to enhance their drug-like properties.
Halogenated Benzamides:
The introduction of halogen atoms, such as bromine, into the benzamide scaffold can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. researchgate.net Halogenation can improve metabolic stability by blocking sites susceptible to metabolism, thereby increasing the compound's half-life. nih.gov Furthermore, halogens can enhance binding affinity to target proteins through the formation of halogen bonds, a type of non-covalent interaction that has gained increasing recognition in drug design. researchgate.netsemanticscholar.org The lipophilicity of a molecule can also be modulated by halogenation, which can in turn affect its permeability across biological membranes. nih.gov From a synthetic standpoint, halogenated benzamides serve as versatile intermediates, with the halogen atom acting as a handle for further functionalization through various cross-coupling reactions. acs.org
Cyclopropyl-Substituted Amides:
The cyclopropyl group is a small, rigid, and lipophilic moiety that is increasingly utilized in drug design. acs.orgscientificupdate.com Its rigid nature provides conformational constraint, which can lead to a more favorable entropic contribution to binding affinity. acs.orgnih.gov The cyclopropane (B1198618) ring is also known to enhance metabolic stability by being less susceptible to oxidative metabolism compared to larger alkyl groups. hyphadiscovery.comresearchgate.net This substituent can improve a compound's potency and reduce off-target effects. acs.org In terms of scaffold design, the cyclopropyl group can act as a bioisosteric replacement for other groups, such as a gem-dimethyl or an alkene, offering a unique spatial arrangement and electronic properties. nih.govnih.gov
Research Rationale for Investigating 2-Bromo-N-cyclopropyl-6-methylbenzamide
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the individual contributions of its structural components. The synthesis and study of this compound are likely driven by the desire to combine the beneficial properties of its constituent parts into a single molecule.
The benzamide core provides a well-established pharmacophore with a proven track record in medicinal chemistry.
The 2-bromo substituent offers several potential advantages. Its position ortho to the amide group can influence the conformation of the molecule, potentially pre-organizing it for binding to a biological target. The bromine atom can also serve as a key interaction point within a binding pocket through halogen bonding and can be used as a synthetic handle for further derivatization.
The N-cyclopropyl group is expected to enhance metabolic stability and introduce conformational rigidity to the amide side chain. This can lead to improved potency and a better selectivity profile.
The 6-methyl group , also in an ortho position, further constrains the conformation of the benzamide. This steric hindrance can influence the orientation of the aromatic ring relative to the amide plane, which can be a critical determinant of biological activity.
In essence, the investigation of this compound is likely a rational design approach aimed at creating a novel chemical entity with potentially improved pharmacological properties. The combination of these specific substituents on the benzamide scaffold allows for the systematic exploration of structure-activity relationships, with the goal of developing new leads for therapeutic intervention.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-6-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7-3-2-4-9(12)10(7)11(14)13-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWWJPMJBJYTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Analysis of 2 Bromo N Cyclopropyl 6 Methylbenzamide and Benzamide Derivatives
Molecular Modeling and Docking Studies of Benzamide (B126) Scaffolds
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For benzamide derivatives, these methods are frequently employed to explore their three-dimensional structures and interactions with biological targets. researchgate.net Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling are used to identify the key structural features necessary for a compound's biological activity. nih.gov
Molecular docking is a prominent modeling technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. mdpi.com This method is instrumental in drug design, helping to elucidate how benzamide derivatives might interact with active sites of therapeutic targets like DNA gyrase, topoisomerase, or various receptors. researchgate.netresearchgate.net The process involves generating multiple possible conformations of the ligand within the binding site and scoring them based on binding energy to identify the most stable complex. mdpi.comresearchgate.net Such studies have been applied to diverse benzamide derivatives to predict their potential as antimicrobial agents, glucokinase activators, or acetylcholinesterase inhibitors. nih.govresearchgate.netmdpi.com
The stability of a ligand-protein complex is governed by various non-covalent interactions. researchgate.net Understanding these interactions at an atomic level is fundamental to rational drug design. For benzamide scaffolds, the key interactions typically include:
Hydrogen Bonding: The amide group (-CONH-) in benzamides is a classic hydrogen bond donor (N-H) and acceptor (C=O). These interactions are often crucial for anchoring the ligand in the protein's active site. mdpi.commdpi.com For example, the carbonyl oxygen of a benzamide might interact with tyrosine residues, while the amide N-H can interact with glycine (B1666218) residues within an active site. nih.gov
Hydrophobic Interactions: The benzene (B151609) ring and other nonpolar moieties, such as the cyclopropyl (B3062369) and methyl groups in 2-Bromo-N-cyclopropyl-6-methylbenzamide, can form favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine. researchgate.netresearchgate.net
π-Interactions: The aromatic benzene ring can engage in several types of π-interactions, including π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues (e.g., arginine, lysine). nih.govnih.gov
Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, forming a directional interaction with an electron-rich atom like oxygen or nitrogen in the protein backbone or side chains.
These interactions collectively determine the binding affinity and selectivity of the compound for its target. researchgate.net Docking studies on various benzamides have highlighted the importance of these interactions in their potential therapeutic effects, from anticancer to antidiabetic applications. nih.govresearchgate.net
Table 1: Common Ligand-Protein Interactions for Benzamide Derivatives This table is interactive. You can sort and filter the data.
| Interaction Type | Benzamide Moiety Involved | Potential Protein Residue Partners | Reference |
|---|---|---|---|
| Hydrogen Bond | Amide N-H (Donor) | Glycine, Aspartate, Glutamate | nih.gov |
| Hydrogen Bond | Amide C=O (Acceptor) | Arginine, Tyrosine, Serine | nih.govnih.gov |
| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan | nih.gov |
| Cation-π | Benzene Ring | Arginine, Lysine | nih.gov |
| Hydrophobic | Benzene Ring, Alkyl groups | Leucine, Valine, Isoleucine, Alanine | researchgate.net |
| Halogen Bond | Halogen substituent (e.g., Br) | Carbonyl Oxygen, Amino Nitrogen | mdpi.com |
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational methods are invaluable for establishing these relationships, providing insights that guide the synthesis of more potent and selective compounds. tandfonline.comresearchgate.net For benzamide derivatives, computational SAR studies have been used to determine the structural requirements for various activities, such as antileukotriene or antipsychotic effects. nih.govnih.gov
By systematically modifying the benzamide scaffold in silico and evaluating the resulting changes in binding affinity or other properties, researchers can build predictive models. For instance, studies on benzamide inhibitors of Mycobacterium tuberculosis revealed that electron-rich, smaller substitutions at the C-5 position of the benzamide core led to the most active derivatives. acs.org Similarly, investigations into antipsychotic benzamides showed that specific substitutions on the benzene ring and the nature of the amide substituent were critical for balancing activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A/5-HT2A receptors. nih.gov
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on quantum mechanics, provide detailed information about the electronic properties of molecules. These methods can predict molecular geometries, vibrational frequencies, and the distribution of electrons, which are fundamental to understanding chemical reactivity and intermolecular interactions. researchgate.netrsc.org
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. bohrium.comufv.br DFT is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like benzamide derivatives. rsc.org
Applications of DFT in benzamide research include:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. researchgate.net
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com
Spectroscopic Analysis: Predicting vibrational (FT-IR) and electronic (UV-Vis) spectra, which can be compared with experimental data to confirm the molecular structure. rsc.orgresearchgate.nettandfonline.com
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which helps in predicting sites for intermolecular interactions. researchgate.nettandfonline.com
DFT calculations have been used to investigate reaction mechanisms involving benzamides and to understand how substituents affect their stability and reactivity. researchgate.netacs.org
Table 2: Examples of DFT-Calculated Properties for Benzamide Derivatives This table is interactive. You can sort and filter the data.
| Compound | Property | Calculated Value | Basis Set | Reference |
|---|---|---|---|---|
| N-(9H-Purin-6-yl) Benzamide | HOMO-LUMO Gap | 4.8 eV | B3LYP/6-311++G(d,p) | tandfonline.com |
| 4-ethoxy-2,3-difluoro benzamide | Dipole Moment | 3.53 Debye | B3LYP/6-311++G(d,p) | researchgate.net |
| Benzamide | Total Energy | -57467 kJ/mol | B3LYP/3-21G | researchgate.net |
| 2-Br-benzamide | S1 Excitation Energy | 4.54 eV | INDO | researchgate.net |
Quantum chemical methods are also used to analyze the non-covalent interactions that dictate how molecules interact with each other and with their environment. These interactions are critical for understanding crystal packing, ligand-receptor binding, and the physical properties of materials. nih.gov
For this compound, several key interactions can be analyzed:
Hydrogen Bonding: The amide group can form strong intramolecular hydrogen bonds, for instance between the N-H and an ortho substituent, or intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates in the solid state. mdpi.comresearchgate.net DFT studies can quantify the strength and geometry of these bonds.
Halogen Bonding: The bromine atom introduces the possibility of halogen bonding, a directional interaction between the electropositive region on the halogen (the σ-hole) and a nucleophile. This interaction can be significant in crystal engineering and ligand design. mdpi.com
π-Interactions: The benzene ring can participate in π-π stacking and other dispersion-driven interactions. Dispersion-corrected DFT calculations are essential for accurately describing these forces, which play a major role in the stability of molecular crystals and protein-ligand complexes. nih.gov
Intramolecular Interactions: The ortho-bromo and ortho-methyl groups can sterically interact with the amide group, influencing its orientation. Quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) plots are computational tools used to visualize and characterize both weak and strong intra- and intermolecular interactions. rsc.orgnih.gov
Conformational Analysis and Stereochemical Studies of N-Cyclopropylbenzamides
The three-dimensional shape (conformation) of a molecule is critical to its function, especially its ability to bind to a specific biological target. Conformational analysis involves identifying the stable conformers of a molecule and the energy barriers for rotation around its single bonds. tandfonline.com
For N-cyclopropylbenzamides, the key conformational features include the orientation of the cyclopropyl group relative to the amide plane and the rotation around the bond connecting the benzene ring to the carbonyl group. The presence of ortho substituents, like the bromine and methyl groups in this compound, introduces significant steric hindrance. This steric clash forces the amide group to twist out of the plane of the benzene ring, which can have a profound impact on the molecule's electronic properties and its ability to fit into a binding site.
Computational methods, such as potential energy surface (PES) scans, are used to map the energy of the molecule as a function of specific dihedral angles. tandfonline.com This analysis reveals the lowest-energy (most stable) conformations and the energy required to transition between them. Such studies are essential for understanding how the specific substitution pattern of this compound dictates its preferred shape, which is a key determinant of its biological activity. nih.gov
Prediction of Spectroscopic Properties (Theoretical Spectroscopy)
Computational chemistry provides a powerful framework for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound and its derivatives, theoretical spectroscopy, primarily through Density Functional Theory (DFT), allows for the elucidation of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netnih.gov These computational methods enable the assignment of vibrational modes, the prediction of chemical shifts, and the analysis of electronic transitions, contributing to a comprehensive understanding of the molecular structure and properties. nih.govnih.gov
The accuracy of these predictions is highly dependent on the chosen computational level, including the functional and basis set. nih.gov For instance, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for its balance of accuracy and computational efficiency in predicting the spectroscopic properties of organic molecules. researchgate.netnih.gov Basis sets such as 6-311++G(d,p) are often used to provide a flexible description of the electron distribution. nih.govnih.gov Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. nih.govresearchgate.net
Infrared (IR) Spectroscopy Analysis
Theoretical IR spectroscopy involves the calculation of vibrational frequencies corresponding to the different normal modes of a molecule. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. researchgate.net The analysis of the potential energy distribution (PED) allows for the precise assignment of each calculated vibrational frequency to specific molecular motions, such as stretching, bending, or torsion of bonds. nih.gov
For this compound, key vibrational modes can be predicted. The amide group would exhibit characteristic C=O stretching, N-H stretching, and C-N stretching vibrations. The aromatic ring would show C-H stretching and C=C stretching modes. The cyclopropyl and methyl groups also have distinct C-H stretching and bending vibrations. The C-Br stretching frequency is also a notable feature.
Below is a table of predicted, scaled vibrational frequencies and their assignments for this compound, based on typical DFT (B3LYP) calculations for similar benzamide derivatives.
| Predicted Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~3450 | ν(N-H) | N-H Stretching |
| ~3100 | ν(C-H) | Aromatic C-H Stretching |
| ~3020 | ν(C-H) | Cyclopropyl C-H Stretching |
| ~2980 | ν(C-H) | Methyl C-H Stretching |
| ~1680 | ν(C=O) | Amide I (C=O Stretching) |
| ~1590 | ν(C=C) | Aromatic C=C Stretching |
| ~1540 | δ(N-H) + ν(C-N) | Amide II (N-H Bending, C-N Stretching) |
| ~1250 | ν(C-N) + δ(N-H) | Amide III (C-N Stretching, N-H Bending) |
| ~1030 | β(C-H) | Cyclopropyl Ring Breathing |
| ~650 | ν(C-Br) | C-Br Stretching |
| Note: This table contains hypothetical data based on computational studies of analogous molecules. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
The prediction of ¹H and ¹³C NMR spectra is a valuable tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is widely used in combination with DFT to calculate NMR chemical shifts. nih.gov Theoretical chemical shifts are typically calculated relative to a reference standard, such as Tetramethylsilane (TMS), and can show strong correlation with experimental values. researchgate.net
For this compound, distinct chemical shifts are expected for the protons and carbons of the aromatic ring, the cyclopropyl group, the methyl group, and the amide N-H proton. Aromatic protons typically resonate in the range of 7-8 ppm, while the N-H proton signal can be broader and its position sensitive to solvent and concentration. researchgate.net The cyclopropyl and methyl protons would appear at higher fields (lower ppm values).
Table of Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| N-H (Amide) | ~8.5 |
| Aromatic C-H | ~7.2 - 7.6 |
| Cyclopropyl C-H (methine) | ~2.9 |
| Cyclopropyl C-H (methylene) | ~0.7 - 0.9 |
| Methyl C-H | ~2.4 |
Note: This table contains hypothetical data based on computational studies of analogous molecules.
Table of Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | ~168 |
| Aromatic C (C-Br) | ~120 |
| Aromatic C (C-N) | ~138 |
| Aromatic C (C-CH₃) | ~135 |
| Aromatic C-H | ~125 - 130 |
| Cyclopropyl C (methine) | ~25 |
| Cyclopropyl C (methylene) | ~8 |
| Methyl C | ~20 |
Note: This table contains hypothetical data based on computational studies of analogous molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis
Theoretical UV-Vis spectroscopy, performed using TD-DFT, provides information on the electronic transitions within a molecule. researchgate.net This analysis calculates the absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) of the transitions from the ground state to various excited states. nih.gov The primary electronic transitions in a molecule like this compound are typically π→π* and n→π* transitions associated with the aromatic ring and the amide chromophore. nih.gov Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in assigning these transitions. nih.gov
Table of Predicted Electronic Absorption Properties
| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | ~285 | ~4.35 | ~0.15 |
| S₀ → S₂ | ~240 | ~5.17 | ~0.40 |
Note: This table contains hypothetical data based on computational studies of analogous molecules.
Role of 2 Bromo N Cyclopropyl 6 Methylbenzamide As a Chemical Scaffold and Building Block in Advanced Chemical Research
Integration of Halogenated Cyclopropylbenzamide Units in Complex Molecular Architectures
No information is available regarding the integration of 2-Bromo-N-cyclopropyl-6-methylbenzamide into complex molecular architectures.
Design Principles for Benzamide-Based Scaffolds in Target-Oriented Synthesis
While general principles for benzamide-based scaffolds exist, no design principles specifically pertaining to this compound in target-oriented synthesis have been documented.
Benzamide (B126) Scaffold as a Versatile Synthon in Organic Synthesis
The versatility of the benzamide scaffold is well-established in organic synthesis. However, there are no specific examples or studies detailing the use of this compound as a synthon.
Exploration of Structural Modifications and Their Impact on Chemical Properties and Reactivity
There is no available research on the structural modifications of this compound or the resulting impact on its chemical properties and reactivity.
Application of Benzamide Derivatives in Materials Science (as Precursors)
The application of benzamide derivatives as precursors in materials science has been noted in a general sense. However, no specific applications of this compound in this field have been reported.
A table of mentioned compounds cannot be generated as no specific compounds related to the synthesis, modification, or application of this compound were found.
Advanced Characterization Methodologies for Substituted Benzamides
Spectroscopic Characterization Techniques (Theoretical and Methodological Aspects)
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Bromo-N-cyclopropyl-6-methylbenzamide. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about the connectivity of atoms and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be employed.
¹H NMR Spectroscopy : The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the cyclopropyl (B3062369) protons, the methyl protons, the amide N-H proton, and the aromatic protons. The chemical shifts (δ) and coupling constants (J) would be critical in assigning these signals. For instance, the cyclopropyl protons would exhibit a complex splitting pattern due to geminal and vicinal coupling. The aromatic protons would show a splitting pattern characteristic of a 1,2,3-trisubstituted benzene (B151609) ring.
¹³C NMR Spectroscopy : The carbon NMR spectrum would reveal the number of distinct carbon environments. Expected signals would correspond to the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to the bromine atom being significantly influenced), the methyl carbon, and the carbons of the cyclopropyl ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing bromine atom and the methyl group.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. umn.edu
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrational frequencies are detailed in the table below. The N-H stretching vibration is typically observed as a sharp band, while the C=O stretching of the amide group is a strong, prominent absorption.
Raman Spectroscopy : Raman spectroscopy would provide complementary vibrational information. Aromatic ring vibrations are often strong in Raman spectra, which would be useful for characterizing the substituted benzene ring of the molecule.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic-H | δ 7.0-7.5 ppm |
| Amide-H (N-H) | δ 8.0-8.5 ppm | |
| Cyclopropyl-H | δ 0.5-1.0 ppm | |
| Methyl-H (CH₃) | δ 2.3-2.5 ppm | |
| ¹³C NMR | Carbonyl (C=O) | δ 165-170 ppm |
| Aromatic-C | δ 120-140 ppm | |
| Aromatic-C-Br | δ 115-125 ppm | |
| Methyl-C (CH₃) | δ 15-20 ppm | |
| Cyclopropyl-C | δ 5-15 ppm | |
| IR Spectroscopy | N-H Stretch | 3200-3400 cm⁻¹ |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | |
| C=O Stretch (Amide I) | 1640-1680 cm⁻¹ | |
| N-H Bend (Amide II) | 1520-1570 cm⁻¹ | |
| C-Br Stretch | 500-650 cm⁻¹ |
Crystallographic Studies and Solid-State Analysis of Benzamide (B126) Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state, providing unequivocal proof of structure. While a specific crystal structure for this compound is not publicly available, analysis of related benzamide derivatives allows for a detailed prediction of its solid-state characteristics.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of benzamide derivatives is often dominated by a network of intermolecular hydrogen bonds. In the case of this compound, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This typically leads to the formation of hydrogen-bonded chains or dimers.
Beyond hydrogen bonding, other intermolecular forces such as dipole-dipole interactions and van der Waals forces will play a role in the crystal packing. The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on an adjacent molecule. Pi-stacking interactions between the aromatic rings of neighboring molecules may also contribute to the stability of the crystal lattice.
Table 2: Typical Intermolecular Interactions in Substituted Benzamide Crystals
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H | C=O | 2.8 - 3.2 |
| Halogen Bond | C-Br | O=C or another nucleophile | 3.0 - 3.5 |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 |
| van der Waals | Various atoms | Various atoms | Sum of van der Waals radii |
Advanced Analytical Techniques for Purity and Structural Elucidation (Methodological Focus)
Beyond primary spectroscopic and crystallographic methods, a range of advanced analytical techniques are crucial for establishing the purity and confirming the structural integrity of this compound.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a compound. For substituted benzamides, reversed-phase HPLC is commonly employed. sielc.com A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ptfarm.pl The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. A UV detector is commonly used for detection, as the aromatic ring of the benzamide provides strong chromophoric activity. nih.gov Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the main peak from any potential impurities.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. The isotopic pattern of the molecular ion peak would be characteristic due to the presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation by identifying characteristic fragment ions corresponding to the loss of the cyclopropyl group, the bromine atom, or other parts of the molecule.
Table 3: Summary of Advanced Analytical Methodologies
| Technique | Application | Methodological Focus | Information Obtained |
| HPLC | Purity Determination | Reversed-phase chromatography with a C18 column and a UV detector. Gradient or isocratic elution with a mobile phase of acetonitrile/water or methanol/water. | Purity profile, retention time, quantification of impurities. |
| HRMS | Structural Elucidation | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Analysis of the molecular ion and its isotopic pattern. | Accurate mass, elemental composition, confirmation of molecular formula. |
| MS/MS | Structural Confirmation | Collision-induced dissociation (CID) of the molecular ion. | Fragmentation pattern, structural connectivity. |
| NMR (advanced) | Detailed Structural Analysis | 2D NMR techniques such as COSY, HSQC, and HMBC. | Through-bond correlations between protons and carbons, unambiguous assignment of all signals. |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes for Complex Benzamide (B126) Derivatives
The synthesis of structurally complex benzamides is a cornerstone of medicinal chemistry and materials science. Future research is aimed at overcoming the limitations of traditional methods, which can be low-yielding and lack versatility for creating diverse analogues. nih.gov The development of novel synthetic strategies is crucial for accessing a wider range of chemical diversity and improving the efficiency of drug discovery processes.
Key areas of innovation include:
Direct Condensation Methods: New, highly efficient pathways for preparing benzamide derivatives are being explored. One such method involves the direct condensation of benzoic acids and amines using a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation. researchgate.net This approach offers advantages such as the use of a reusable catalyst, shorter reaction times, and high yields, aligning with the principles of green chemistry. researchgate.net
Flow Chemistry: The use of continuous flow reactors is gaining traction for the synthesis of amides. This technology allows for precise control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Catalytic Systems: Research is focused on developing new catalytic systems that can facilitate amide bond formation under milder conditions. This includes the use of copper(II) acetate (B1210297) for the hydration of nitriles to amides and the exploration of organocatalysts that avoid the use of heavy metals. researchgate.net
C-H Bond Activation: A significant challenge in synthetic chemistry is the ability to directly derivatize an unactivated carbon-hydrogen (C-H) bond. acs.org Future synthetic routes will likely involve the direct C-H carboxamidation of aromatic rings, eliminating the need for pre-functionalized starting materials and thereby reducing the number of synthetic steps, minimizing waste, and improving atom economy. acs.org
Interactive Table: Comparison of Benzamide Synthesis Methods
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Traditional (Acid Chloride) | Thionyl chloride, Amine | Often harsh, requires multiple steps | Well-established, versatile | Generates corrosive byproducts (HCl) |
| Direct Condensation | Diatomite earth@IL/ZrCl4 | Ultrasonic irradiation, Room Temp | Green, rapid, high yield, reusable catalyst researchgate.net | Catalyst preparation required |
| Friedel-Crafts Carboxamidation | Cyanoguanidine, Brønsted superacid | 60°C | Direct conversion of arenes to benzamides nih.gov | Requires strong acid, substrate limitations |
| Flow Chemistry | Various | Continuous flow reactor | High control, scalable, improved safety | Higher initial equipment cost |
| C-H Activation | Transition metal catalysts (e.g., Rh, Pd) | High temperature | High atom economy, fewer steps acs.org | Catalyst cost, substrate scope can be limited |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in the early phases of drug discovery, significantly reducing attrition rates in the development process. taylorfrancis.com For complex benzamides, in silico methods provide profound insights into their physicochemical properties, biological activities, and metabolic fates, guiding the design of new and improved derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For benzamide derivatives, these models can predict properties like anti-proliferative activity, helping to prioritize which novel structures should be synthesized and tested. researchgate.netnih.gov These models are built by transforming molecular structures into numerical descriptors and then using machine learning or statistical methods to create a predictive model. nih.gov
Molecular Docking and Dynamics: These structure-based methods are used to predict how a molecule, such as a benzamide derivative, will bind to a specific protein target. taylorfrancis.com Molecular docking provides a static snapshot of the binding mode, while molecular dynamics (MD) simulations can model the time-dependent conformational fluctuations of the protein-ligand complex. nih.gov These simulations are crucial for understanding the molecular interactions, binding energies, and conformational changes that govern a compound's mechanism of action. taylorfrancis.com
ADMET Prediction: A significant cause of late-stage drug development failure is undesirable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Advanced computational tools can now predict these properties in silico. By modeling factors like microsomal stability, mutagenicity, and potential for drug-induced liver injury, researchers can identify and filter out potentially problematic candidates early in the discovery pipeline. nih.gov The integration of artificial intelligence and machine learning is further enhancing the accuracy of these predictive models. taylorfrancis.commdpi.com
Interactive Table: Computational Tools in Benzamide Research
| Computational Method | Application | Key Insights Provided |
| QSAR | Predict biological activity from structure | Identify key structural features for activity, prioritize synthesis candidates nih.gov |
| Molecular Docking | Predict binding mode to a target protein | Binding affinity, specific molecular interactions (e.g., hydrogen bonds) taylorfrancis.com |
| Molecular Dynamics (MD) | Simulate movement of molecule-protein complex | Conformational stability, dynamic interactions, binding free energy taylorfrancis.com |
| ADMET Modeling | Predict pharmacokinetic and toxicity profiles | Likelihood of success in clinical trials, early identification of safety issues nih.gov |
| Density Functional Theory (DFT) | Analyze molecular structure and properties | Electron distribution, vibrational spectra, chemical reactivity nih.gov |
Green Chemistry Innovations in Benzamide Synthesis and Derivatization
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org
Solvent-Free Synthesis: A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. semanticscholar.org Research has demonstrated the feasibility of solvent-free amide synthesis, for instance, by reacting a carboxylic acid and urea (B33335) with boric acid as a catalyst, simply by triturating the reactants and then heating the mixture. semanticscholar.org This method is rapid, simple, and avoids the environmental issues associated with solvent use and removal. semanticscholar.org
Alternative Energy Sources: Techniques such as microwave and ultrasonic synthesis are being used to accelerate chemical reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. acs.org Microwave-mediated synthesis, for example, has been used for the eco-friendly production of complex heterocyclic structures. rsc.org
Biomimetic and Bio-based Catalysts: The use of nature's catalysts—enzymes—and the development of catalysts that mimic their function are promising areas of green chemistry. laxai.com These biocatalysts can operate under mild conditions (neutral pH, ambient temperature) and often exhibit high selectivity, reducing the formation of unwanted byproducts. acs.org The development of bio-based reagents from renewable resources like biomass also offers a more sustainable alternative to traditional petrochemical-based chemicals. laxai.com
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-N-cyclopropyl-6-methylbenzamide, and how can reaction conditions be optimized?
A common approach involves coupling 2-bromo-6-methylbenzoic acid derivatives with cyclopropylamine under amidation conditions. Microwave-assisted synthesis (e.g., 100°C for 1 hour in DMSO) can improve yield and reduce side reactions, as demonstrated in analogous benzamide syntheses . Thin-layer chromatography (TLC) with ethyl acetate/n-hexane (1:1) is critical for monitoring reaction progress. Optimization should focus on solvent polarity, temperature control, and catalyst selection (e.g., HATU or EDCI for coupling efficiency).
Q. How can researchers validate the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons adjacent to bromine (deshielded signals).
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (expected m/z: calculated from C₁₁H₁₁BrN₂O).
- HPLC with UV detection : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water gradient .
Q. What computational tools are suitable for predicting physicochemical properties of this compound?
The ACD/Labs Percepta Platform can calculate logP (hydrophobicity), topological polar surface area (TPSA), and hydrogen bonding capacity. For example, logP ≈ 2.5 and TPSA ≈ 43.1 Ų suggest moderate membrane permeability but limited solubility in aqueous media . Molecular dynamics simulations (e.g., using GROMACS) can further model solvation behavior.
Advanced Research Questions
Q. How can contradictory results in biological activity assays involving this compound be resolved?
Contradictions often arise from methodological differences, such as receptor-binding assay conditions or cell line variability. For example, studies on analogous benzamides showed divergent receptor activation profiles due to variations in receptor expression systems (e.g., heterologous vs. native cell lines) . To mitigate this:
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?
Focus on systematic substituent modifications:
- Replace the bromine atom with other halogens (e.g., Cl, F) to assess electronic effects on receptor binding.
- Modify the cyclopropyl group to larger rings (e.g., cyclohexyl) to study steric hindrance.
- Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position to enhance metabolic stability . Pair synthetic data with molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins.
Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining yield?
Key considerations include:
- Solvent selection : Replace DMSO with toluene or THF for easier post-reaction purification.
- Catalyst recyclability : Use immobilized coupling agents (e.g., polymer-supported EDCI) to reduce waste.
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediates in real time .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?
Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For complex datasets with outliers, apply robust regression or bootstrapping (1,000 iterations) to estimate confidence intervals. In cases of heteroscedasticity, weighted least squares regression improves model accuracy .
Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound?
Discrepancies may arise from force field limitations or solvent effects unaccounted for in simulations. For example, predicted logP values may deviate from experimental HPLC-derived logD₇.4 due to ionization effects. Validate computational models using experimental partition coefficients and refine parameters (e.g., COSMO-RS for solvation energy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
